Cas no 1807207-49-3 (2,6-Bis(trifluoromethyl)-3-fluoromandelic acid)
2,6-Bis(trifluoromethyl)-3-fluoromandelic acid Chemical and Physical Properties
Names and Identifiers
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- 2,6-Bis(trifluoromethyl)-3-fluoromandelic acid
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- Inchi: 1S/C10H5F7O3/c11-4-2-1-3(9(12,13)14)5(7(18)8(19)20)6(4)10(15,16)17/h1-2,7,18H,(H,19,20)
- InChI Key: PZMRQOZHFXCMGX-UHFFFAOYSA-N
- SMILES: FC1=CC=C(C(F)(F)F)C(C(C(=O)O)O)=C1C(F)(F)F
Computed Properties
- Exact Mass: 306.013
- Monoisotopic Mass: 306.013
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 20
- Rotatable Bond Count: 2
- Complexity: 365
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 57.5
2,6-Bis(trifluoromethyl)-3-fluoromandelic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015023858-1g |
2,6-Bis(trifluoromethyl)-3-fluoromandelic acid |
1807207-49-3 | 97% | 1g |
1,490.00 USD | 2021-06-18 |
2,6-Bis(trifluoromethyl)-3-fluoromandelic acid Related Literature
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
Additional information on 2,6-Bis(trifluoromethyl)-3-fluoromandelic acid
2,6-Bis(trifluoromethyl)-3-fluoromandelic acid (CAS 1807207-49-3): A Comprehensive Guide to Its Properties and Applications
2,6-Bis(trifluoromethyl)-3-fluoromandelic acid (CAS 1807207-49-3) is a highly specialized fluorinated organic compound that has gained significant attention in recent years due to its unique chemical properties and potential applications in various industries. This compound, often referred to as BTFMA in research circles, belongs to the class of fluorinated mandelic acid derivatives, which are known for their remarkable stability and reactivity.
The molecular structure of 2,6-Bis(trifluoromethyl)-3-fluoromandelic acid features multiple trifluoromethyl groups and a fluoro substituent, making it particularly interesting for pharmaceutical research and material science. Recent studies have shown that compounds with similar fluorination patterns exhibit enhanced metabolic stability and bioavailability, which explains the growing interest in this chemical entity.
One of the most frequently asked questions about CAS 1807207-49-3 relates to its synthesis methods. The compound is typically prepared through multi-step organic synthesis involving fluorination reactions and asymmetric catalysis. Researchers have developed optimized protocols to achieve high yields of 2,6-Bis(trifluoromethyl)-3-fluoromandelic acid while maintaining excellent enantiomeric purity, which is crucial for many applications.
In the pharmaceutical industry, BTFMA serves as a valuable chiral building block for the development of novel drug candidates. Its structural features make it particularly suitable for creating protease inhibitors and enzyme modulators. Recent patent literature reveals that several major pharmaceutical companies are investigating derivatives of 2,6-Bis(trifluoromethyl)-3-fluoromandelic acid for potential therapeutic applications.
The material science applications of CAS 1807207-49-3 are equally impressive. The compound's fluorine-rich structure contributes to the development of advanced polymeric materials with exceptional thermal stability and chemical resistance. These materials find use in high-performance coatings, electronic components, and specialty adhesives.
From an environmental perspective, researchers are investigating the biodegradation pathways of fluorinated organic compounds like 2,6-Bis(trifluoromethyl)-3-fluoromandelic acid. Understanding these pathways is crucial for developing sustainable chemistry practices and addressing concerns about persistent organic pollutants.
The analytical characterization of BTFMA typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods help confirm the compound's structure and purity, which are essential parameters for research and industrial applications.
Market trends indicate growing demand for specialty fluorinated compounds like 2,6-Bis(trifluoromethyl)-3-fluoromandelic acid. The global market for fluorine-containing fine chemicals is projected to expand significantly in the coming years, driven by advancements in pharmaceutical research and material science.
Safety considerations for handling CAS 1807207-49-3 follow standard laboratory protocols for organic acids. While not classified as hazardous under normal conditions, proper personal protective equipment and ventilation systems are recommended when working with this compound in powder or solution form.
Recent scientific literature highlights novel applications of 2,6-Bis(trifluoromethyl)-3-fluoromandelic acid in asymmetric synthesis and catalysis. Its ability to serve as a chiral auxiliary or ligand precursor makes it valuable for creating enantiomerically pure compounds in pharmaceutical manufacturing.
The storage conditions for BTFMA typically involve protection from moisture and extreme temperatures. Most suppliers recommend storing the compound in airtight containers at room temperature, away from strong oxidizers and bases.
Quality control parameters for 2,6-Bis(trifluoromethyl)-3-fluoromandelic acid include specifications for purity, melting point, and optical rotation. These parameters are critical for research and industrial applications where consistent performance is required.
Future research directions for CAS 1807207-49-3 may explore its potential in green chemistry applications and sustainable synthesis methods. The development of more efficient synthetic routes and the investigation of new applications continue to drive interest in this compound.
For researchers working with fluorinated mandelic acid derivatives, understanding the structure-activity relationships of compounds like 2,6-Bis(trifluoromethyl)-3-fluoromandelic acid is crucial for designing new materials and bioactive molecules with improved properties.
The commercial availability of BTFMA varies by supplier, with most offering the compound in research quantities. Pricing typically reflects the complexity of synthesis and purification processes required to produce high-quality material.
In conclusion, 2,6-Bis(trifluoromethyl)-3-fluoromandelic acid (CAS 1807207-49-3) represents an important class of fluorinated organic compounds with diverse applications in pharmaceuticals, materials science, and chemical research. Its unique structural features and reactivity profile continue to make it a subject of active investigation across multiple scientific disciplines.
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